Product packaging for Kievitone-7-olate(Cat. No.:)

Kievitone-7-olate

Cat. No.: B1263101
M. Wt: 355.4 g/mol
InChI Key: MERHMOCEIBOOMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Kievitone-7-olate is a high-purity chemical derivative offered for research applications. It is structurally related to the prenylated isoflavanone Kievitone, a well-characterized phytoalexin produced by legumes like Phaseolus vulgaris (French bean) as a defense mechanism against fungal pathogens such as Fusarium solani . As a research product, it holds potential value for scientists investigating plant-pathogen interactions, enzymatic detoxification pathways, and the structure-activity relationships of prenylated flavonoids. Researchers exploring the biochemical pathways of fungal pathogens might find this compound relevant for studies on detoxification enzymes like kievitone hydratase . All products from our company are labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not subject to regulatory evaluation for accuracy, specificity, or reproducibility . They are not intended for use in diagnostics, therapeutics, or for any human or veterinary use . This product is strictly for use by qualified and experienced researchers in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19O6- B1263101 Kievitone-7-olate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19O6-

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-8,14,21-24H,5,9H2,1-2H3/p-1

InChI Key

MERHMOCEIBOOMA-UHFFFAOYSA-M

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)[O-])C

Origin of Product

United States

Biosynthesis and Regulation of Kievitone 7 Olate in Planta

Overview of the Isoflavonoid (B1168493) Biosynthetic Pathway Leading to Kievitone (B1673638)

The journey to kievitone begins with the general phenylpropanoid pathway, which provides the foundational molecules for a vast array of plant secondary metabolites, including flavonoids and isoflavonoids. frontiersin.orgpsu.edunih.gov This pathway ultimately branches into the specific isoflavonoid route, where a series of enzymatic modifications lead to the formation of the core isoflavonoid structure, which is then further diversified to produce compounds like kievitone. nih.gov

The biosynthesis of isoflavonoids, and by extension kievitone, originates from the aromatic amino acid L-phenylalanine. wikipedia.orgnih.gov This primary metabolite is channeled into the phenylpropanoid pathway, which serves as a central metabolic route in higher plants. wikipedia.orgtaylorandfrancis.com Through a sequence of enzymatic reactions, L-phenylalanine is converted into 4-coumaroyl-CoA, a key intermediate that stands at the crossroads of various biosynthetic branches, including the flavonoid and isoflavonoid pathways. frontiersin.orgpsu.edu The availability of these precursors is a critical determinant for the subsequent synthesis of kievitone.

Two enzymes, Phenylalanine Ammonia-Lyase (PAL) and Chalcone (B49325) Isomerase (CHI), play pivotal roles in the initial stages of the pathway leading to kievitone. ebi.ac.uk

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. wikipedia.orgnih.gov The activity of PAL is a crucial regulatory point, and its induction is often associated with plant defense responses, including the synthesis of phytoalexins like kievitone. taylorandfrancis.comebi.ac.uk

Chalcone Isomerase (CHI): Following the action of chalcone synthase (CHS), which produces a chalcone scaffold, CHI catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756). nih.govresearchgate.net This step is essential for creating the three-ring structure that forms the backbone of isoflavonoids. biorxiv.orgfrontiersin.org In leguminous plants, a specific type of CHI (type II) can process substrates that lead to the 5-deoxy-isoflavonoids, a group to which kievitone precursors belong. researchgate.net

The coordinated action of these and other enzymes ensures the production of the flavanone intermediates necessary for entry into the isoflavonoid-specific branch of the pathway. scispace.com

The divergence from the general flavonoid pathway to the isoflavonoid pathway is marked by the action of isoflavone (B191592) synthase (IFS), which converts flavanone intermediates into 2-hydroxyisoflavanones. frontiersin.orgnih.govpollenbiology.cz For the biosynthesis of kievitone, a 5-hydroxyisoflavonoid, the pathway proceeds through the intermediacy of a 2',4',6',4-tetrahydroxychalcone. researchgate.net This specific chalcone intermediate underscores the branching of the pathway toward the 5-hydroxy series of isoflavonoids. researchgate.net The resulting 2-hydroxyisoflavanone (B8725905) precursor for kievitone is then thought to undergo further modifications, specifically hydroxylation and prenylation, to yield the final kievitone structure. nih.gov Kievitone itself is a hydroxyisoflavanone, characterized by hydroxyl groups at positions 5, 7, 2', and 4', and a prenyl group at position 8. ebi.ac.uk

Genetic and Transcriptomic Regulation of Kievitone Biosynthesis Genes

The synthesis of kievitone is tightly regulated at the genetic and transcriptomic levels, primarily in response to environmental cues such as pathogen attack. The expression of genes encoding the biosynthetic enzymes is a key control point.

Studies on Phaseolus vulgaris (common bean) have shown that infection with pathogens or treatment with elicitors leads to a significant and rapid accumulation of messenger RNAs (mRNAs) for key enzymes in the pathway. nih.gov Specifically, the transcripts for Phenylalanine Ammonia-Lyase (PAL) and chalcone synthase (CHS) show marked increases. nih.gov This transcriptional activation is a prerequisite for the subsequent increase in enzyme activity and the accumulation of phytoalexins, including kievitone. scispace.com

Transcriptomic analyses of common bean varieties resistant to pathogens like common bacterial blight have revealed a coordinated upregulation of numerous genes within the isoflavonoid biosynthesis pathway. uoguelph.ca This includes increased transcript abundance for several isoflavone synthases , isoflavone 2'-hydroxylases , and isoflavone reductases , all of which are critical for the production of various isoflavonoid defense compounds, including the precursors to kievitone. researchgate.net

The regulation of these biosynthetic genes is controlled by a complex network of transcription factors. jordan.im While specific transcription factors that directly bind to the promoters of kievitone biosynthetic genes are still being fully elucidated, families such as MYB , WRKY , and bHLH are known to be major regulators of the broader isoflavonoid pathway. jordan.imfrontiersin.org For instance, in soybean, the R1 MYB transcription factor GmMYB176 has been shown to regulate multiple steps in isoflavonoid biosynthesis. frontiersin.org It is highly probable that orthologous transcription factors in plants like Phaseolus vulgaris play a similar role in orchestrating the expression of genes required for kievitone production in response to stress. This coordinated gene expression ensures an efficient and rapid defense response. scispace.com

Phytohormonal Modulation of Biosynthetic Pathway Activity

Phytohormones are crucial signaling molecules that mediate a plant's response to its environment, including the induction of defense mechanisms like phytoalexin synthesis. The biosynthesis of kievitone is known to be influenced by these hormonal signals.

The accumulation of isoflavonoids can be induced by various hormonal signals, indicating a complex interplay between hormone signaling pathways and the regulation of secondary metabolism. frontiersin.org This modulation allows the plant to fine-tune its defense responses based on the specific stress encountered.

Abscisic acid (ABA), a key hormone involved in responses to abiotic stress, has been shown to play a negative regulatory role in the biosynthesis of kievitone. unifr.chapsnet.org Studies on Phaseolus vulgaris have demonstrated that the synthesis of kievitone, when induced by elicitors like mercuric chloride, is downregulated by the application of ABA. nih.gov This suggests that ABA acts as a suppressor of this specific branch of the phytoalexin response.

This inhibitory effect appears to be selective, as the synthesis of another phytoalexin, phaseollin (B1679764), is not similarly affected by ABA in the same system. nih.gov This differential regulation indicates that the synthesis of various phytoalexins within the same plant can be controlled by distinct mechanisms, allowing for a nuanced response to different stressors. nih.gov The downregulation of kievitone synthesis by ABA highlights the complex cross-talk between biotic and abiotic stress signaling pathways in plants.

Influence of Auxins and Jasmonic Acid (JA) on Phytoalexin Production

The synthesis of phytoalexins, including kievitone, is intricately regulated by a network of plant hormones that can act synergistically or antagonistically to modulate plant defense responses. Auxins and jasmonic acid (JA) are key players in this regulatory web, although their specific roles can vary depending on the plant species, the pathogen, and the specific phytoalexin .

In general, auxins appear to act as a negative regulator of phytoalexin production in many instances. mdpi.comchiro.org Research suggests that suppressing the plant's auxin signaling pathways can enhance resistance to certain pathogens by redirecting the plant's metabolism towards the production of more potent antimicrobial compounds. mdpi.comchiro.orgmdpi.com This hormonal trade-off allows the plant to prioritize defense over growth when under attack.

Jasmonic acid and its derivatives, collectively known as jasmonates, are central signaling molecules in plant responses to both biotic and abiotic stress. nih.govnih.govmdpi.com The JA signaling pathway is frequently activated by wounding and attack from necrotrophic pathogens, leading to the expression of defense-related genes, including those responsible for phytoalexin biosynthesis. mdpi.comnih.gov

However, the direct hormonal regulation of kievitone itself presents a more complex picture. While JA is a known inducer of many phytoalexins, studies on beans have highlighted salicylic (B10762653) acid (SA) as a primary hormonal signal for kievitone accumulation, particularly during effector-triggered immunity (ETI) against bacterial pathogens like Pseudomonas savastanoi pv. phaseolicola. apsnet.orgnih.govapsnet.org In these interactions, the accumulation of kievitone, along with other phytoalexins like genistein (B1671435) and phaseollin, was strongly correlated with a significant increase in SA levels, while levels of jasmonate and auxin did not consistently rise. nih.govapsnet.org Further studies have confirmed that the exogenous application of salicylic acid to common bean cotyledons can induce the accumulation of kievitone. researchgate.net Conversely, the plant hormone abscisic acid (ABA) has been shown to down-regulate the synthesis of kievitone in beans (Phaseolus vulgaris). mdpi.commdpi.com This indicates that the hormonal control of kievitone biosynthesis is highly context-dependent, with different signaling pathways being dominant in response to different stimuli.

Table 1: Hormonal Influence on Kievitone Production

Hormone Observed Effect on Kievitone Production Plant System Reference
Salicylic Acid (SA) Induces accumulation Phaseolus vulgaris (Common Bean) apsnet.org, apsnet.org, researchgate.net
Abscisic Acid (ABA) Down-regulates synthesis Phaseolus vulgaris (Common Bean) mdpi.com, mdpi.com
Auxins General negative regulator of phytoalexins General Plant Response mdpi.com, chiro.org
Jasmonic Acid (JA) General positive regulator of phytoalexins General Plant Response mdpi.com, nih.gov

Elicitor-Induced Biosynthesis Mechanisms

The production of kievitone is a classic plant defense response, initiated upon the recognition of specific molecules known as elicitors. These elicitors can be of biological (biotic) or non-biological (abiotic) origin and trigger a cascade of signaling events that lead to the activation of phytoalexin biosynthetic pathways.

Biotic Elicitors (e.g., Fungal Pathogens like Aspergillus sojae, Phytophthora vignae, Ascochyta rabiei)

Fungal pathogens are potent biotic elicitors of phytoalexin production in legumes. The plant's immune system recognizes components of the fungal cell wall or proteins secreted by the pathogen, initiating a defense response that includes the rapid synthesis and accumulation of antimicrobial compounds like kievitone.

Phytophthora vignae : In cowpea (Vigna sinensis), resistance to the fungal pathogen P. vignae is strongly associated with the rapid accumulation of kievitone. Studies using near-isogenic resistant and susceptible cowpea lines demonstrated that resistant plants produce kievitone at a much higher rate upon inoculation. The concentrations of kievitone reached in the resistant plants were found to be more than ten times higher than the amount required to inhibit the growth of P. vignae in laboratory cultures, supporting the hypothesis that kievitone is a key determinant of this single-gene resistance.

Aspergillus sojae : Treatment of red kidney beans (Phaseolus vulgaris) with elicitors from the food-grade fungus Aspergillus sojae has been shown to induce significant phytoalexin production. Analysis of these treated beans revealed that A. sojae elicitation led to maximal accumulation levels of kievitone, reaching approximately 1199 ± 101 μg/g.

Ascochyta rabiei : Ascochyta rabiei is the causal agent of the devastating Ascochyta blight disease in chickpea (Cicer arietinum). nih.govmdpi.com Infection by this pathogen is known to induce the production of pterocarpan (B192222) phytoalexins like medicarpin (B1676140) and maackiain (B7765809) in chickpea. apsnet.org While A. rabiei is a known elicitor of the isoflavonoid pathway in its host, research has also shown that phytoalexins from other legumes, such as phaseollin and kievitone, can inhibit the germination and growth of A. rabiei spores, highlighting the broad-spectrum antifungal nature of these compounds. researchgate.net

Table 2: Kievitone Production Induced by Biotic Elicitors

Elicitor (Fungus) Host Plant Key Finding Reference
Phytophthora vignae Cowpea (Vigna sinensis) Resistant plants accumulate kievitone at significantly higher rates than susceptible plants upon infection.
Aspergillus sojae Red Kidney Bean (Phaseolus vulgaris) Elicitor treatment resulted in maximal kievitone levels of 1199 ± 101 μg/g.
Ascochyta rabiei Chickpea (Cicer arietinum) Induces general phytoalexin response; kievitone from other legumes shows antifungal activity against it. apsnet.org, researchgate.net
Colletotrichum lindemuthianum Bean (Phaseolus vulgaris) Elicitor preparations stimulate the accumulation of kievitone.

Abiotic Elicitors (e.g., stress factors)

Various abiotic factors can act as elicitors:

Wounding : Mechanical damage is a primary abiotic stress that signals a potential threat to the plant, leading to the localized induction of phytoalexin synthesis as a protective measure against opportunistic microbial invasion.

Heavy Metals : Exposure to heavy metals is a significant stressor that can trigger the production of phytoalexins. For example, treatment with silver nitrate (B79036) (AgNO₃) has been shown to elicit the accumulation of various defense metabolites. researchgate.net

UV Radiation : Exposure to ultraviolet (UV) light can induce the biosynthesis of flavonoids and isoflavonoids, which act as sunscreens to protect the plant's photosynthetic machinery and DNA from damage. mdpi.com

Temperature Stress : Both high and low temperatures can alter the biosynthesis patterns of secondary metabolites, often inducing the production of compounds that act as cryoprotectants or heat-shock protectants. frontiersin.org

The response to these abiotic elicitors involves complex signaling pathways, often intersecting with hormonal signals, which ultimately regulate the expression of genes in the phenylpropanoid pathway—the metabolic route responsible for the synthesis of kievitone and other flavonoids. mdpi.com

Role of Kievitone 7 Olate As a Phytoalexin in Plant Defense Mechanisms

Accumulation Dynamics in Response to Pathogen Challenge

The synthesis and accumulation of kievitone (B1673638) are hallmarks of a plant's active defense response. The dynamics of this accumulation are often a deciding factor in whether an infection is successfully repelled.

A key indicator of the importance of kievitone in plant defense is the differential rate of its accumulation in resistant versus susceptible plant cultivars. In the interaction between cowpea (Vigna unguiculata) and the pathogenic oomycete Phytophthora vignae, cultivars with a single gene for resistance show a rapid and significant accumulation of kievitone after inoculation. apsnet.org In contrast, near-isogenic susceptible cultivars produce the compound at much lower rates. apsnet.org

Research has demonstrated that in resistant cowpea plants, the concentration of kievitone can reach levels tenfold or higher than the concentration required to inhibit the mycelial growth of P. vignae by 50% in laboratory settings. apsnet.org This rapid, high-level accumulation in resistant interactions suggests that the genetic basis for this resistance is linked to the specific and swift activation of kievitone biosynthesis. apsnet.org Similar patterns have been observed in other legume-pathogen interactions. For instance, in adzuki beans infected with an avirulent race of Phytophthora vignae f. sp. adzukicola, kievitone accumulates to significantly higher levels in the incompatible (resistant) interaction compared to the compatible (susceptible) one within 48 hours of inoculation. ebi.ac.uk This accelerated accumulation is a critical component of an effective defense response, often coinciding with other defense mechanisms like the production of lipid peroxidation products. ebi.ac.uk

The effectiveness of a phytoalexin is highly dependent on its localization at or near the site of infection. annualreviews.org Kievitone, like other lipophilic phytoalexins, is typically concentrated in the cells immediately surrounding the point of pathogen entry. annualreviews.org This localized buildup creates a fungitoxic barrier that can halt the ingress of the invading pathogen. annualreviews.org Evidence suggests that phytoalexins can accumulate in specialized defense structures like papillae, which are cell wall appositions formed at the site of attempted fungal penetration, effectively reinforcing the physical barrier of the cell wall with a chemical one. mdpi.com This strategic placement ensures that the pathogen encounters inhibitory concentrations of the compound at the earliest stages of the infection process, which is crucial for preventing widespread colonization of the host tissue. annualreviews.org

Hypersensitive Response and Phytoalexin Induction

The hypersensitive response (HR) is a rapid, localized form of programmed cell death in plants at the site of infection, which serves to restrict the growth of pathogens. ijert.org This defense mechanism is a hallmark of incompatible interactions, where a resistant plant recognizes an avirulent pathogen. nih.gov The induction and accumulation of phytoalexins, including kievitone, are integral components of the HR. ijert.orgebi.ac.uk

Upon pathogen recognition, the plant initiates a battery of inducible defenses. ijert.org In resistant interactions, this leads to the early and localized accumulation of messenger RNAs (mRNAs) for key enzymes in the phytoalexin biosynthesis pathway, such as phenylalanine ammonia-lyase and chalcone (B49325) synthase. nih.gov These enzymes are crucial for the synthesis of kievitone. nih.govresearchgate.net This rapid gene activation occurs just before the visible signs of hypersensitive cell death and the subsequent accumulation of kievitone. nih.gov

For example, in cowpea seedlings treated with a defense activator, a hypersensitive response effectively blocks the necrotrophic phase of pathogen development. ebi.ac.uk This enhanced resistance is associated with the rapid and accelerated accumulation of isoflavonoid (B1168493) phytoalexins, primarily kievitone. ebi.ac.uk Similarly, treating bean tissues with elicitors—molecules that trigger plant defenses—from the fungus Colletotrichum lindemuthianum stimulates the production of kievitone. ebi.ac.uknih.gov The accumulation of kievitone, along with other defense-related compounds, often coincides with visible browning of the tissue, a characteristic of the hypersensitive response. ebi.ac.uk

Metabolism and Detoxification of Kievitone 7 Olate by Microorganisms

Fungal Detoxification Strategies

Fungi employ various strategies to neutralize the toxic effects of kievitone (B1673638). A primary strategy is the enzymatic modification of the kievitone molecule, rendering it less fungitoxic. This detoxification process is a key element in the pathogenic success of certain fungal species. frontiersin.org

Research has shown that the detoxification of kievitone is an inducible process in fungi, often triggered by the presence of the phytoalexin itself or other related isoflavonoids. nih.govfrontiersin.org This suggests a responsive and adaptive defense mechanism on the part of the fungus to counter the plant's chemical defenses. The ability to detoxify kievitone has been directly linked to the pathogenicity of fungi on host plants like the French bean (Phaseolus vulgaris). frontiersin.orgapsnet.org

Enzymatic Biotransformation of Kievitone (e.g., Kievitone Hydratase)

A key enzyme involved in the fungal detoxification of kievitone is kievitone hydratase (KHase) . frontiersin.orgapsnet.org This extracellular glycoenzyme, produced by fungi such as Fusarium solani f. sp. phaseoli and Nectria haematococca, catalyzes the hydration of the prenyl side chain of kievitone. apsnet.orgplos.orgnih.gov

The enzymatic reaction involves the addition of a water molecule across the double bond of the 3-methyl-2-butenyl (B1208987) group at position 8 of the isoflavanone (B1217009) skeleton. This biotransformation results in the formation of a less toxic metabolite known as kievitone hydrate (B1144303). apsnet.orgapsnet.org The conversion to kievitone hydrate significantly reduces the antifungal activity of the parent compound, allowing the fungus to continue its growth and colonization of the plant tissue. nih.gov

Studies have demonstrated a strong correlation between the production of kievitone hydratase and the virulence of fungal isolates. apsnet.org Isolates with high levels of KHase activity are typically more aggressive pathogens of plants that produce kievitone as a defense compound. apsnet.org The enzyme has been purified and characterized, revealing its dimeric nature in its native state. nih.gov

Identification of Microbial Metabolites of Kievitone (e.g., 5,7,2',4'-Tetrahydroxy-8-(3''-hydroxy-3''-methyl-butyl)isoflavanone)

The primary and most well-documented microbial metabolite of kievitone is kievitone hydrate . apsnet.orgapsnet.org However, further metabolism of kievitone by fungi can lead to the formation of other derivatives.

One such identified metabolite is 5,7,2',4'-Tetrahydroxy-8-(3''-hydroxy-3''-methyl-butyl)isoflavanone . apsnet.org This compound is a result of the hydration of the prenyl side chain, consistent with the action of kievitone hydratase. The identification of this metabolite provides further evidence of the specific enzymatic detoxification pathway employed by fungi like Fusarium solani f. sp. phaseoli. apsnet.org

The structural modifications leading to these metabolites are crucial for reducing the toxicity of kievitone, thereby disarming the host plant's chemical defense system.

Chemical Synthesis and Derivatization Strategies for Kievitone 7 Olate Analogues

Total Chemical Synthesis Approaches for Isoflavonoid (B1168493) Scaffolds

The construction of the fundamental isoflavonoid skeleton is a cornerstone of natural product synthesis, with several robust strategies being widely employed. Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone, and their synthesis requires precise methods to assemble this C6-C3-C6 framework. rsc.org

A prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. In the context of isoflavonoid synthesis, it typically involves the coupling of an aryl boronic acid with a 3-halo- or 3-triflyloxy-chromone, effectively introducing the B-ring onto the chromone (B188151) core. acs.orgacs.org This approach offers high convergence and flexibility, allowing for the synthesis of a diverse array of substituted isoflavones. acs.org

Another biomimetic approach involves the oxidative rearrangement of chalcones . rsc.org Chalcones, which are 2'-hydroxy-α,β-unsaturated ketones, can be converted to isoflavones through a 1,2-aryl migration. This transformation can be mediated by various reagents, classically thallium(III) nitrate (B79036), although greener alternatives using iodine or hypervalent iodine compounds have been developed to circumvent the toxicity of thallium. rsc.org

The deoxybenzoin route is also a classical and effective method. This strategy involves the introduction of a single carbon atom at the α-position of a 2-hydroxydeoxybenzoin intermediate, followed by cyclization. rsc.org Formylating agents are commonly used for this one-carbon insertion, leading to an α-formyldeoxybenzoin that readily cyclizes to form the isoflavone (B191592) ring system. rsc.org More recent advancements include palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to construct the isoflavone core from functionalized chromones. rsc.org

Synthesis of Kievitone (B1673638) Derivatives and Analogues

The synthesis of specific kievitone analogues is essential for probing its biological functions. Key derivatives include methylated versions, to investigate the role of hydroxyl groups, and kievitone hydrate (B1144303), to understand the contribution of the prenyl side chain.

Methylated Derivatives: The phenolic hydroxyl groups of kievitone are often implicated in its biological activity. To test this hypothesis, methylated analogues are synthesized. The tetramethylated derivative of kievitone (TMK) can be prepared by treating kievitone with methyl iodide in the presence of a base like anhydrous potassium carbonate (K2CO3) in an acetone (B3395972) solvent, followed by refluxing. apsnet.org This procedure replaces the acidic protons of the hydroxyl groups with methyl groups, allowing for a direct assessment of their importance in biological interactions. apsnet.org

Kievitone Hydrate: Kievitone hydrate is a metabolite of kievitone produced by some fungi as a detoxification mechanism. nih.govplos.org It features the addition of a water molecule across the double bond of the C-8 prenyl group, resulting in a tertiary alcohol. nih.govnih.gov This transformation can be mimicked in the laboratory through acid-catalyzed hydration. In nature, this conversion is catalyzed by the enzyme kievitone hydratase. nih.govplos.orgnih.govresearchgate.net The formation of kievitone hydrate from kievitone is a key reaction studied in the context of fungal pathogenesis. nih.govplos.orgresearchgate.net

The table below summarizes the synthesis of these important kievitone derivatives.

Derivative NameParent CompoundKey Reagents/ConditionsPurpose of Synthesis
Tetramethylkievitone (TMK)KievitoneMethyl iodide, K2CO3, AcetoneTo study the role of phenolic hydroxyl groups in biological activity. apsnet.org
Kievitone HydrateKievitoneAcid-catalyzed hydration / Kievitone Hydratase enzymeTo study the detoxification metabolite and the role of the prenyl side chain. nih.govplos.org

Structure–Activity Relationship Studies of Synthesized Analogues

Structure-activity relationship (SAR) studies are critical for identifying the specific molecular features of kievitone responsible for its fungitoxic effects. By synthesizing and testing a range of analogues, researchers can pinpoint the essential functional groups and structural motifs.

A consistent finding from various bioassays is the critical importance of the free phenolic hydroxyl groups . apsnet.org Studies comparing the antifungal activity of kievitone with its tetramethylated derivative (TMK) have demonstrated that methylation leads to a dramatic reduction in fungitoxicity. apsnet.org This strongly suggests that the hydroxyl groups, likely through their ability to form hydrogen bonds or exist in an ionized state (such as the 7-olate), are directly involved in the mechanism of action.

The lipophilic side-chain at the C-8 position is another crucial determinant of activity. apsnet.org The conversion of kievitone to kievitone hydrate, which involves the hydration of the prenyl group's double bond, has been shown to result in a less toxic compound. apsnet.orgplos.org This indicates that the hydrophobicity and specific configuration of the prenyl moiety are necessary for potent antifungal effects. Assays against various fungi, such as Aphanomyces euteiches and Rhizoctonia solani, have confirmed that kievitone's fungitoxicity is dependent on both its free phenolic hydroxyls and its lipophilic side-chain. apsnet.org

The table below outlines the SAR findings for key kievitone analogues.

Compound/AnalogueStructural ModificationImpact on Antifungal ActivityImplication
Tetramethylkievitone (TMK)Methylation of all four hydroxyl groupsSignificantly reduced or abolished. apsnet.orgFree phenolic hydroxyls are essential for activity. apsnet.org
Kievitone HydrateHydration of the C-8 prenyl groupReduced toxicity. apsnet.orgplos.orgThe double bond and lipophilicity of the prenyl side chain are important for potency. apsnet.org

These SAR studies underscore a finely tuned molecular architecture for kievitone's biological function, where the interplay between the hydrophilic phenolic groups and the lipophilic prenyl substituent is paramount.

Microbial Production and Metabolic Engineering of Kievitone 7 Olate

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction (e.g., Escherichia coli, Saccharomyces cerevisiae)

The reconstruction of the kievitone (B1673638) biosynthetic pathway in microbial hosts is a cornerstone for its fermentative production. The most commonly employed chassis organisms for the heterologous production of flavonoids and their derivatives are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.govdtu.dk Both organisms have well-characterized genetics, a vast array of genetic tools, and are amenable to industrial-scale fermentation. nih.govdtu.dk

The heterologous production of isoflavonoids like kievitone in these microbes involves the introduction of the multi-step plant biosynthetic pathway. This typically begins with the core phenylpropanoid pathway to produce an isoflavone (B191592) backbone, followed by tailoring enzymes such as prenyltransferases. For the synthesis of the isoflavone core, a set of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) are required. nih.govnih.gov

Saccharomyces cerevisiae is often favored for expressing plant pathways that involve cytochrome P450 enzymes, such as isoflavone synthase (IFS), as its eukaryotic nature provides a more suitable environment for the functional expression of these membrane-bound proteins. dtu.dknih.gov In contrast, while E. coli is a robust and fast-growing host, the functional expression of plant P450s can be challenging, though successes have been reported. nih.govresearchgate.net

A critical step in kievitone biosynthesis is the addition of a prenyl group to the isoflavonoid (B1168493) scaffold. This reaction is catalyzed by a prenyltransferase. nih.gov While the specific prenyltransferase for kievitone is not definitively identified in the available literature, research on other prenylated isoflavonoids has identified membrane-bound prenyltransferases from various plant species, such as Sophora flavescens, that could serve as candidates for pathway reconstruction. nih.gov Fungal prenyltransferases are also being explored due to their potential for broader substrate specificity and better solubility when expressed heterologously. nih.gov

Strategies for Enhancing Microbial Yields through Metabolic Pathway Optimization

To achieve commercially viable titers of kievitone-7-olate, it is imperative to optimize the metabolic flux towards its biosynthesis. This involves a multi-pronged approach targeting various aspects of the host's metabolism and the heterologous pathway. nih.govugent.be

Identifying and alleviating bottlenecks in the biosynthetic pathway is a key strategy for improving product yield. In flavonoid biosynthesis, enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS) are often considered rate-limiting. mdpi.com Isoflavone synthase (IFS), which catalyzes the first committed step in isoflavone biosynthesis, is another critical control point. nih.govnih.gov Overexpression of the genes encoding these enzymes can significantly enhance the metabolic flux towards the desired isoflavonoid intermediate. Furthermore, the prenyltransferase responsible for the final step in kievitone formation is likely to be a rate-limiting enzyme, and its overexpression would be a primary target for optimization. nih.gov

EnzymeFunction in Isoflavonoid PathwayPotential for Rate Limitation
Phenylalanine Ammonia-Lyase (PAL)Converts L-phenylalanine to cinnamic acidOften a rate-limiting step at the entry of the phenylpropanoid pathway.
Chalcone Synthase (CHS)Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoAA key enzyme controlling the flux into the flavonoid pathway.
Isoflavone Synthase (IFS)Catalyzes the conversion of a flavanone (B1672756) to an isoflavoneThe committed step in isoflavone biosynthesis, a significant bottleneck.
PrenyltransferaseAdds a prenyl group to the isoflavonoid backboneA crucial step for kievitone synthesis, likely a point of flux control.

The biosynthesis of kievitone draws upon primary metabolites from the host organism. Specifically, the aromatic amino acid L-phenylalanine (a precursor for the B-ring and part of the C-ring) and malonyl-CoA (for the A-ring) are essential building blocks. ugent.be The prenyl group is derived from dimethylallyl pyrophosphate (DMAPP), a product of the isoprenoid biosynthesis pathway. researchgate.netmdpi.com

Strategies to enhance the supply of these precursors include:

Enhancing Aromatic Amino Acid Biosynthesis: This can be achieved by overexpressing key enzymes in the shikimate pathway and removing feedback inhibition to increase the pool of L-phenylalanine. bohrium.comdntb.gov.ua

Increasing Malonyl-CoA Availability: Malonyl-CoA is a crucial precursor for fatty acid biosynthesis, and its availability for flavonoid production is often limited. Engineering strategies include the overexpression of acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, and the downregulation of competing pathways that consume malonyl-CoA. nih.govresearchgate.netnih.gov

Boosting Dimethylallyl Pyrophosphate (DMAPP) Supply: The mevalonate (B85504) (MVA) pathway is the source of DMAPP in yeast. Overexpression of key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the intracellular pool of DMAPP available for prenylation. researchgate.netmdpi.com

Synthetic Biology Approaches for Novel this compound Production

Synthetic biology offers a powerful toolkit for the construction and optimization of microbial cell factories for the production of complex natural products like this compound. nih.govnih.govjfaulon.com This includes the use of standardized genetic parts (promoters, ribosome binding sites, terminators) to fine-tune the expression levels of pathway enzymes, and the assembly of multi-gene pathways using techniques like Golden Gate cloning. nih.gov

Furthermore, synthetic biology enables the exploration of novel biosynthetic routes and the production of "unnatural" derivatives. For example, by screening a library of prenyltransferases with different substrate specificities, it may be possible to generate novel prenylated isoflavonoids. nih.gov Additionally, protein engineering can be employed to improve the catalytic efficiency and substrate specificity of key enzymes in the kievitone pathway.

Challenges and Future Perspectives in Sustainable Microbial Production

Despite the significant progress in the metabolic engineering of microorganisms for flavonoid production, several challenges remain for the sustainable and industrial-scale production of this compound. ugent.bex-mol.com

Key Challenges:

Low Enzyme Activity and Stability: Many plant enzymes, particularly cytochrome P450s and prenyltransferases, exhibit low activity and stability when expressed in microbial hosts. nih.govugent.be

Metabolic Burden and Toxicity: The expression of long heterologous pathways and the accumulation of intermediates or the final product can be toxic to the host cells, leading to reduced growth and productivity. ugent.be

Subcellular Compartmentalization: In plants, biosynthetic pathways are often compartmentalized within organelles, which can facilitate substrate channeling and prevent the accumulation of toxic intermediates. Replicating this in microbial hosts is a significant challenge. bohrium.comdntb.gov.ua

Precursor and Cofactor Imbalance: Ensuring a balanced supply of precursors (L-phenylalanine, malonyl-CoA, DMAPP) and cofactors (NADPH, ATP) is critical for efficient pathway function. nih.govbohrium.com

Future Perspectives: Future research will likely focus on addressing these challenges through a combination of systems biology and synthetic biology approaches. This includes:

Enzyme Engineering: Directed evolution and rational protein design to improve the performance of key enzymes.

Host Engineering: Development of robust microbial chassis with enhanced tolerance to metabolic stress and improved precursor supply.

Pathway Optimization: Fine-tuning of gene expression levels and the implementation of sophisticated dynamic regulation strategies.

Process Optimization: Development of optimized fermentation strategies to maximize product titers and yields.

The continued development of these strategies holds promise for the establishment of sustainable and cost-effective microbial processes for the production of this compound and other valuable prenylated isoflavonoids.

Molecular Interaction Studies of Kievitone 7 Olate

Interactions with Cellular Components (e.g., membranes, enzymes)

Kievitone-7-olate interacts with fundamental cellular components, including membranes and enzymes, influencing various cellular processes. nserc-crsng.gc.ca Flavonoids, the class of compounds kievitone (B1673638) belongs to, are known to be capable of adsorbing onto cell membranes. concordia.ca The localization and function of many proteins are controlled by their recruitment to cellular membranes, which act as platforms for assembling signaling complexes. nserc-crsng.gc.ca

Studies have shown that kievitone can inhibit the activity of specific enzymes. For instance, it has been observed to inhibit the kinase activity of the epidermal growth factor (EGF) receptor, although it is less potent in this regard than the isoflavone (B191592) genistein (B1671435). nih.gov It also demonstrates inhibitory effects on the proliferation of various breast cancer cell lines, regardless of their estrogen receptor status, suggesting interactions with pathways common to these cells. nih.gov Specifically, it inhibits DNA synthesis stimulated by several growth factors, including insulin-like growth factors (IGF-1, IGF-2), basic fibroblast growth factor (bFGF), and transforming growth factor alpha (TGF-α). nih.gov The enzymes responsible for synthesizing such prenylated flavonoids are themselves often membrane-bound, indicating that these compounds are produced and may act in close proximity to cellular membranes. nih.gov

Table 1: Summary of this compound Interactions with Cellular Components

Cellular ComponentType of InteractionObserved EffectReference
Cell MembranesAdsorptionLikely localization at the membrane, influencing signaling. concordia.ca
Enzymes (Receptor Kinases)InhibitionInhibition of EGF receptor kinase activity and growth factor-stimulated DNA synthesis. nih.gov
Fungal EnzymesDetoxification TargetMetabolized by kievitone hydratase in certain fungi. capes.gov.br

The antifungal activity of this compound is a key area of study, revealing specific interactions with fungal cells. Antifungal compounds often function by disrupting the fungal cell membrane, inhibiting essential enzymes, or interfering with cell wall synthesis. nih.govebsco.com A primary target for many antifungals is ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.gov Agents that bind to or inhibit the synthesis of ergosterol disrupt membrane integrity, leading to cell death. scielo.brscielo.br

The fungus Fusarium solani f. sp. phaseoli, a pathogen of the common bean, has evolved a specific mechanism to counteract the toxic effects of kievitone. capes.gov.br This fungus produces an extracellular enzyme, named "kievitone hydratase," which detoxifies kievitone by converting it into a less toxic hydrated form, kievitone hydrate (B1144303). capes.gov.br The production of this enzyme is enhanced when the fungus is pre-treated with kievitone, suggesting an adaptive response. capes.gov.br This detoxification mechanism highlights the potent pressure kievitone exerts on the fungus, implying that the compound effectively disrupts critical fungal processes. capes.gov.br The existence of such a specific enzymatic defense suggests that this compound's mode of action is targeted and effective, likely involving the disruption of the fungal cell membrane or inhibition of vital enzymes, forcing the pathogen to evolve a countermeasure. capes.gov.brnih.gov

Receptor Binding Studies (e.g., Estrogen Receptor α and β interactions in in vitro cellular models)

This compound, as a phytoestrogen, has been studied for its ability to interact with estrogen receptors (ER), which exist as two main subtypes, ERα and ERβ. researchgate.netbmbreports.org These receptors are involved in complex signaling pathways, and compounds that bind to them can elicit estrogenic or antiestrogenic effects. researchgate.netresearchgate.net

In vitro studies have quantified the binding affinity of kievitone for both ER subtypes and analyzed its functional activity in cellular models. researchgate.net Competitive binding assays demonstrated that kievitone has a distinct binding profile for ERα and ERβ. researchgate.net Kievitone exhibited a higher relative binding affinity for ERα compared to another phytoalexin, phaseollin (B1679764). researchgate.net Conversely, phaseollin showed a greater binding affinity for ERβ than kievitone did. researchgate.net

Functionally, in cotransfection reporter assays using HEK 293 cells, kievitone was found to selectively increase the transcriptional activity of ERα. researchgate.net Furthermore, in MCF-7 breast cancer cells, which are ER-positive, kievitone displayed high ER transactivation at a concentration of 10 μM and stimulated cell proliferation at concentrations between 0.1 and 10 μM, indicating agonist activity. researchgate.net

Table 2: Relative Binding Affinity (RBA) of Kievitone for Estrogen Receptors

CompoundERα RBA (%)ERβ RBA (%)Reference
Kievitone0.480.42 researchgate.net
Phaseollin0.210.53 researchgate.net
Data from competitive binding assays comparing the phytoalexins kievitone and phaseollin. researchgate.net

Computational Modeling of Molecular Docking and Binding Affinity

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a small molecule (ligand) like this compound and a macromolecular target (receptor) at an atomic level. openaccessjournals.comnih.gov These in silico techniques simulate the binding process to predict the preferred orientation of the ligand within the receptor's binding site and to estimate the binding affinity. openaccessjournals.comchemrxiv.org

Molecular docking studies have been employed to investigate the interactions of kievitone and other phytoalexins with their biological targets. dntb.gov.uabvsalud.orgresearchgate.net For instance, docking simulations have been used to confirm and visualize the potential binding of related phytoalexins to the estrogen receptor, complementing experimental binding assays. acs.org Such models can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

The process typically involves preparing a 3D structure of the target protein and the ligand. chemrxiv.org A docking program then uses a search algorithm to explore various possible binding poses of the ligand in the target's active site and a scoring function to rank these poses based on their predicted binding free energy. nih.gov While docking is highly effective for screening large numbers of compounds and identifying potential binding modes, the results are often refined with more computationally intensive methods like molecular dynamics (MD) simulations for a more accurate estimation of binding affinity. chemrxiv.orgnih.gov The application of these computational approaches to this compound allows for a detailed understanding of its binding mechanisms to targets like the estrogen receptors and various enzymes, guiding further experimental research. nih.govmdpi.com

Future Research Directions and Applications in Plant Science and Biotechnology

Elucidation of Remaining Biosynthetic Gaps and Enzyme Characterization

The biosynthesis of kievitone (B1673638) is known to be part of the larger isoflavonoid (B1168493) pathway, which is initiated from the general flavonoid pathway. nih.gov The process begins with the conversion of flavanones like naringenin (B18129) and liquiritigenin (B1674857) into the isoflavones genistein (B1671435) and daidzein, a key step catalyzed by isoflavone (B191592) synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase. nih.gov However, the precise enzymatic steps that convert these foundational isoflavones into the more complex hydroxyisoflavanone structure of kievitone remain largely uncharacterized. nih.gov These are considered proposed or unknown reactions in the metabolic pathway. nih.gov

Future research must focus on identifying and characterizing the specific enzymes responsible for these transformations. This includes the putative hydroxylases, reductases, and prenyltransferases that are required to complete the synthesis. The identification of these enzymes is a critical step for any future efforts in metabolic engineering.

Conversely, some pathogens have evolved enzymes to detoxify kievitone as a defense mechanism. A notable example is kievitone hydratase (KHS), an enzyme found in fungal pathogens like Fusarium solani and its teleomorph Nectria haematococca. nih.govnih.gov This enzyme catalyzes the hydration of kievitone to form the less toxic hydroxy-kievitone. nih.govnih.gov The gene for KHS has been identified, and the enzyme has been expressed recombinantly and characterized, providing valuable insights into its function and substrate specificity. nih.govnih.gov Understanding these detoxification pathways in pathogens can inform strategies to enhance the durability of kievitone-based plant defenses.

Table 1: Key Steps and Gaps in the Kievitone Biosynthetic Pathway
StepPrecursor(s)Product(s)Key Enzyme(s)Status
Flavanone (B1672756) SynthesisMalonyl-CoA, 4-Coumaroyl-CoANaringenin Chalcone (B49325)Chalcone Synthase (CHS)Characterized
Flavanone IsomerizationNaringenin ChalconeNaringeninChalcone Isomerase (CHI)Characterized nih.gov
Isoflavone SynthesisNaringenin, LiquiritigeninGenistein, DaidzeinIsoflavone Synthase (IFS)Characterized nih.gov
Hydroxyisoflavanone FormationGenistein / Daidzein DerivativesDalbergioidin, KievitoneUnknown Hydroxylases, Reductases, PrenyltransferasesUncharacterized/Proposed nih.gov
Table 2: Biochemical Properties of Characterized Kievitone Hydratase (NhKHS) from Nectria haematococca nih.gov
ParameterValue (using Xanthohumol as model substrate)
Optimal pH6.0
Optimal Temperature35°C
Apparent Vmax7.16 μmol min⁻¹ mg⁻¹
Apparent Km0.98 ± 0.13 mM

Advanced Understanding of Regulatory Networks in Plant Defense

The production of phytoalexins like kievitone is tightly controlled by intricate gene regulatory networks that are activated in response to pathogen attack. nih.gov These networks integrate signals from various plant hormones, principally salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene, which orchestrate the expression of defense-related genes. frontiersin.org The accumulation of kievitone has been observed to be time-dependent following elicitation, suggesting a highly regulated process. mdpi.com

A primary goal for future research is to dissect these regulatory pathways to understand precisely how kievitone biosynthesis is controlled. This involves identifying the specific transcription factors (TFs) that bind to the promoter regions of kievitone biosynthetic genes to activate or repress their transcription. plos.org Families of transcription factors like WRKY and bHLH are known to be key regulators in various plant defense responses and are prime candidates for investigation. plos.orgfrontiersin.org

Advanced molecular techniques, including large-scale transcriptomics (microarray and RNA-seq) and chromatin immunoprecipitation (ChIP), will be instrumental. nih.govnih.gov These methods can reveal which genes are co-regulated with kievitone production and identify the direct targets of key defense-related TFs. A deeper understanding of this regulatory web will enable more targeted approaches for enhancing plant disease resistance. For instance, knowing the key activators could allow for their targeted overexpression to boost kievitone production specifically when needed.

Novel Approaches for Sustainable and Scalable Production of Kievitone-7-olate

While this compound holds promise for various applications, including as a potential natural pesticide, its production is currently limited to extraction from elicited plant tissues. nih.govmdpi.com For example, challenging red kidney beans with the fungus Aspergillus sojae has been shown to induce the accumulation of kievitone. nih.gov However, such methods often suffer from low yields, batch-to-batch variability, and complex purification processes, making them difficult to scale for commercial use.

Table 3: Elicitation of Kievitone in Legumes
LegumeElicitorKievitone Yield (µg/g)Reference
Red Kidney BeanAspergillus sojae386.76 ± 23.08 nih.gov
Adzuki BeanPhytophthora vignae f. sp. adzukicola (avirulent race)Accumulated to high levels ebi.ac.uk
Common Bean (Cultivar ICA-Cerinza)1-oxo-indanoyl-L-isoleucine methyl ester~12 mdpi.com

Biotechnological production methods offer a sustainable and scalable alternative. A primary avenue is the metabolic engineering of microorganisms. By transferring the complete set of biosynthetic genes from the plant into a microbial chassis such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), it is possible to create cellular factories for this compound production. This approach allows for large-scale fermentation under controlled conditions, leading to a more reliable and higher-yield supply. The successful expression of the fungal enzyme kievitone hydratase in Pichia pastoris highlights the feasibility of expressing complex plant-pathway-related enzymes in microbial hosts. nih.gov

Another emerging field is cell-free enzymatic synthesis. plos.org In this approach, the biosynthetic enzymes are produced recombinantly and then combined in a reaction vessel to convert a simple, inexpensive precursor into the final product. mdpi.com This method avoids the complexities of maintaining living cells and can lead to very high purity, though the cost of enzyme production can be a challenge. Developing these novel production platforms is essential to unlock the full biotechnological potential of this compound.

Q & A

Q. What are the established synthetic pathways for Kievitone-7-olate, and how can researchers ensure reproducibility in its preparation?

Methodological Answer:

  • Begin with literature reviews to identify peer-reviewed synthetic protocols, prioritizing those with detailed stoichiometric ratios, reaction conditions (e.g., temperature, catalysts), and purification steps.
  • Validate reproducibility by replicating procedures in triplicate, documenting deviations (e.g., solvent purity, equipment calibration). Cross-reference characterization data (e.g., NMR, HPLC) with published spectra to confirm compound identity .
  • For novel derivatives, include step-by-step protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Combine multiple techniques:
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm backbone structure; compare with databases (e.g., NIST Chemistry WebBook) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities via gradient elution protocols.
  • XRD : For crystalline forms, validate molecular packing and polymorphism .
    • Calibrate instruments using certified reference materials and report detection limits/uncertainties in data tables .

Q. What biological activity profiles have been reported for this compound, and how should researchers design assays to validate these findings?

Methodological Answer:

  • Review in vitro studies (e.g., antimicrobial, antioxidant assays) and note assay conditions (e.g., cell lines, incubation times).
  • Design dose-response experiments with positive/negative controls (e.g., IC50_{50} values for comparison). Use blinded analysis to minimize bias and report statistical significance (p < 0.05) via ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Conduct meta-analyses to identify variables influencing outcomes (e.g., solvent systems, cell viability assays vs. enzymatic inhibition).
  • Replicate conflicting studies under standardized conditions, controlling for factors like endotoxin levels in cell cultures or light sensitivity of the compound. Use multivariate regression to isolate confounding variables .
  • Publish null results to mitigate publication bias and refine structure-activity relationship (SAR) models .

Q. What strategies are recommended for studying this compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

  • Perform accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C; quantify degradation via LC-MS over 72 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
    • Model degradation kinetics (e.g., Arrhenius equations) and validate with in vivo pharmacokinetic data .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP450 enzymes).
  • Use QSAR models to optimize logP, solubility, and metabolic stability. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal clearance) .

Q. What ethical and methodological considerations apply when sharing raw data from this compound studies?

Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit spectra, assay data, and protocols in repositories (e.g., Zenodo) with unique DOIs.
  • Annotate metadata comprehensively (e.g., instrument settings, sample preparation logs) .
    • Obtain informed consent for human-derived data and disclose conflicts of interest in publications .

Methodological Resources

  • Data Reporting : Follow guidelines in for subsampling, error propagation, and analytical validation.
  • Experimental Design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
  • Ethical Compliance : Reference institutional review board (IRB) protocols and data retention policies (e.g., 5–10 years post-publication) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.